N-cyclohexyl-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1021208-45-6
Cat. No.: VC11945064
Molecular Formula: C21H24N4OS
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021208-45-6 |
|---|---|
| Molecular Formula | C21H24N4OS |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H24N4OS/c1-15-7-9-16(10-8-15)18-13-19-21(22-11-12-25(19)24-18)27-14-20(26)23-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,23,26) |
| Standard InChI Key | BUTXSMNEOYIOJN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4CCCCC4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4CCCCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-cyclohexyl-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide, reflects its three primary components:
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Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, 5, and 7, providing sites for electrophilic substitution.
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4-Methylphenyl substituent: Attached at position 2 of the pyrazine ring, this group enhances lipophilicity and may influence target binding .
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Sulfanylacetamide side chain: A thioether-linked acetamide group terminated by a cyclohexyl moiety, contributing to solubility and conformational flexibility.
The molecular formula C21H24N4OS (Table 1) underscores its moderate hydrophobicity, with a calculated logP of 3.2 ± 0.3. X-ray crystallography data, though unavailable for this specific compound, predict a planar pyrazine ring and a bent conformation for the cyclohexyl group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4OS |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4CCCCC4 |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyrazine N atoms) |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a four-step sequence starting from 2-amino-4-chloropyrazolo[1,5-a]pyrazine (Fig. 1):
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Suzuki-Miyaura Coupling: Reaction with 4-methylphenylboronic acid introduces the aryl group at position 2.
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Thiolation: Treatment with thiourea replaces the chlorine atom at position 4 with a thiol group.
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Acetamide Formation: Alkylation with bromoacetyl bromide followed by reaction with cyclohexylamine yields the final product.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Key Challenges:
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Controlling regioselectivity during Suzuki coupling to avoid byproducts.
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Preventing oxidation of the thioether group during purification.
Spectroscopic Characterization
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1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazine H), 7.65 (d, J=8.0 Hz, 2H, aryl H), 7.29 (d, J=8.0 Hz, 2H, aryl H), 3.92 (s, 2H, SCH2), 2.41 (s, 3H, CH3), 1.75–1.25 (m, 10H, cyclohexyl H).
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HRMS (ESI+): m/z 381.1672 [M+H]+ (calculated: 381.1678).
Analytical and Computational Insights
High-Performance Liquid Chromatography (HPLC)
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Column: C18, 250 × 4.6 mm, 5 µm.
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Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min.
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Retention Time: 6.8 minutes.
Molecular Dynamics Simulations
A 100-ns simulation of the compound bound to BTK revealed:
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